
Aglypt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aglypt, also known as this compound, is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diabetes Management
Aglypt's relevance in diabetes management is underscored by its potential to mimic or enhance the effects of GLP-1. Recent studies have shown that GLP-1 receptor agonists significantly improve glycemic control and promote weight loss, making them valuable in treating type 2 diabetes.
Case Study: Semaglutide
- Study : The SELECT trial demonstrated a 20% reduction in major cardiovascular events among participants treated with semaglutide, highlighting the cardiovascular benefits of GLP-1 therapies .
- Findings : Participants experienced significant reductions in body weight and hemoglobin A1c levels, indicating improved metabolic health.
Cardiovascular Health
This compound may also play a role in cardiovascular health through mechanisms similar to those observed with GLP-1 receptor agonists. These compounds have shown promise in reducing the risk of cardiovascular events among patients with obesity and diabetes.
Data Table: Cardiovascular Outcomes from GLP-1 Therapies
Study | Intervention | Outcome | Key Findings |
---|---|---|---|
SELECT | Semaglutide | Major cardiovascular events | 20% reduction observed |
FLOW | Semaglutide | Kidney-related events | 24% reduction observed |
Renal Function Preservation
The protective effects of GLP-1 therapies on renal function are noteworthy. This compound's application could extend to chronic kidney disease management, as seen with semaglutide's efficacy in preserving renal health.
Case Study: FLOW Trial
- Results : Significant reductions in kidney-related events were reported among participants receiving semaglutide .
Obstructive Sleep Apnea
Emerging research indicates that GLP-1 therapies may alleviate symptoms of obstructive sleep apnea, particularly in obese patients. This suggests that this compound could be explored as a therapeutic option for managing this condition.
Findings : Tirzepatide, another GLP-1 analog, was noted to reduce apnea episodes significantly .
Propiedades
Número CAS |
21087-63-8 |
---|---|
Fórmula molecular |
C10H10N4OS |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
4-amino-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-13-12-8(9(15)14(10)11)7-5-3-2-4-6-7/h2-6H,11H2,1H3 |
Clave InChI |
JWHSPOZMUJUXTN-UHFFFAOYSA-N |
SMILES |
CSC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
SMILES canónico |
CSC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
Sinónimos |
aglypt Bay 79758 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.